Ethyl 3-methyl-2-oxopentanoate, (+)-
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Overview
Description
Ethyl 3-methyl-2-oxopentanoate, (+)-, is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is known for its distinct black walnut aroma, accompanied by woody nuances and subtle herbaceousness . This compound is used in various applications, including perfumery and flavoring, due to its ability to enhance woody and nutty notes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl 3-methyl-2-oxopentanoate often involves the use of renewable materials to preserve natural resources . The process may include the use of biocatalysts or other environmentally friendly methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 3-methyl-2-oxopentanoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. In perfumery, it enhances the aroma profile by emphasizing woody and nutty notes . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-oxopentanoate: Similar structure but different substitution pattern.
Ethyl 3-methyl-2-oxobutanoate: Shorter carbon chain.
Ethyl 3-methyl-2-oxopropanoate: Even shorter carbon chain.
These compounds share similar functional groups but differ in their carbon chain length and substitution patterns, which can affect their chemical properties and applications.
Properties
CAS No. |
226414-39-7 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (3S)-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
HCDYSXWWIWPQEN-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)C(=O)OCC |
Canonical SMILES |
CCC(C)C(=O)C(=O)OCC |
Origin of Product |
United States |
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